Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt
Overview
Description
Alpha-Keto-Beta-Methylvaleric Acid, also known as 3-methyl-2-oxovaleric acid, is an organic compound that belongs to the class of alpha-keto acids. It is a metabolite of the branched-chain amino acid isoleucine and plays a significant role in various metabolic pathways. This compound is both glycogenic and ketogenic, meaning it can be converted into glucose and ketone bodies .
Mechanism of Action
Target of Action
Adenosine 5’-Monophosphomorpholidate 4-Morpholine-N,N’-Dicyclohexylcarboxamidine Salt is primarily involved in the synthesis of Flavine Adenine Dinucleotide (FAD) . FAD is a redox cofactor involved in several important metabolic reactions.
Mode of Action
The compound acts as an intermediate in the synthesis of FAD . It interacts with the enzymes involved in the FAD synthesis pathway, contributing to the formation of the FAD molecule.
Biochemical Pathways
The compound is part of the FAD synthesis pathway . FAD is essential for redox reactions in various metabolic pathways, including the citric acid cycle and the electron transport chain. The downstream effects include energy production in the form of ATP.
Result of Action
The result of the compound’s action is the synthesis of FAD . FAD is crucial for cellular respiration and energy production, playing a vital role in the overall metabolism of the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Keto-Beta-Methylvaleric Acid can be synthesized through the enzymatic deamination of L-isoleucine using L-amino acid deaminase. This enzyme catalyzes the removal of the amino group from L-isoleucine, resulting in the formation of Alpha-Keto-Beta-Methylvaleric Acid .
Industrial Production Methods: In industrial settings, the production of Alpha-Keto-Beta-Methylvaleric Acid involves the use of engineered L-amino acid deaminase from Proteus mirabilis, which is heterologously expressed in Escherichia coli. The enzyme’s catalytic efficiency is enhanced by modifying its substrate-binding cavity and entrance tunnel. This method allows for high yields and conversion rates .
Chemical Reactions Analysis
Types of Reactions: Alpha-Keto-Beta-Methylvaleric Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, and bases.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Alpha-Keto-Beta-Methylvaleric Acid has diverse applications in scientific research:
Comparison with Similar Compounds
- Alpha-Ketoisocaproic Acid
- Alpha-Ketoisovaleric Acid
- Alpha-Ketoglutaric Acid
Comparison:
- Alpha-Ketoisocaproic Acid: Derived from leucine, primarily involved in muscle metabolism.
- Alpha-Ketoisovaleric Acid: Derived from valine, involved in energy production.
- Alpha-Ketoglutaric Acid: An intermediate in the citric acid cycle, involved in amino acid metabolism.
Uniqueness: Alpha-Keto-Beta-Methylvaleric Acid is unique due to its dual role as both glycogenic and ketogenic, making it versatile in metabolic pathways .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid;N,N'-dicyclohexylmorpholine-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O.C14H21N6O7P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h15-16H,1-14H2,(H,18,19);6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17)/t;8-,10-,11-,14-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSFOCCDQZWOQI-HZGXGGOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N9O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648702 | |
Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]adenosine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
709.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24558-92-7 | |
Record name | Adenosine, 5′-(hydrogen P-4-morpholinylphosphonate), compd. with N,N′-dicyclohexyl-4-morpholinecarboximidamide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24558-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]adenosine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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